molecular formula C13H13N3O4 B11844298 N-(1,2-Diacetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide CAS No. 61346-25-6

N-(1,2-Diacetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide

Cat. No.: B11844298
CAS No.: 61346-25-6
M. Wt: 275.26 g/mol
InChI Key: JLENDBQQXJUGJU-UHFFFAOYSA-N
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Description

N-(1,2-Diacetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-Diacetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide typically involves multi-step organic reactions. One common method includes the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure regioselectivity and yield optimization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This often involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-Diacetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(1,2-Diacetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2-Diacetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Biological Activity

N-(1,2-Diacetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide, with the CAS number 61346-25-6, is a synthetic compound notable for its unique structural features, including a diacetyl group and an indazole moiety. This article explores its biological activities, potential therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

Property Value
Molecular FormulaC13H13N3O4
Molecular Weight275.26 g/mol
Melting Point~204°C
SolubilitySlightly soluble in DMSO and methanol

The presence of functional groups such as the acetamide and diketone structures influences its reactivity and potential biological interactions.

Biological Activity Overview

This compound has shown promise in various biological activities, particularly in medicinal chemistry. Its potential applications include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. The indazole moiety is known to interact with biological targets involved in microbial resistance.
  • Anti-inflammatory Potential : The compound's structure suggests it may modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.

The mechanism of action is believed to involve interactions with specific enzymes or receptors. Docking studies indicate that the indazole moiety can bind to biological targets that play crucial roles in disease pathways. This binding may alter enzyme activity or receptor signaling, leading to various therapeutic effects.

In Vitro Studies

In vitro studies have demonstrated the compound's potential antibacterial activity against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus625–1250 µg/mL
Staphylococcus epidermidisExcellent activity
Pseudomonas aeruginosaMIC of 625 µg/mL for some derivatives

These results indicate significant antibacterial properties, particularly against Gram-positive bacteria .

Structural Analogues

Several compounds with structural similarities were evaluated for comparison:

Compound Name CAS Number Key Features
N-(2-Oxo-2,3-dihydro-1H-indol-3-yl)acetamide2354799-86-3Potential neuroactive properties
N-(1-Acetylindazol-6-yl)acetamide95091-98-8Lacks diacetyl groups
Diacetyl Acyclovir75128-73-3Antiviral agent; shares diacetyl functionality

These analogues help contextualize the unique biological activities of this compound compared to other compounds .

Conclusion and Future Directions

This compound presents a compelling case for further research due to its promising biological activities. Future studies should focus on:

  • In Vivo Studies : To validate the in vitro findings and assess therapeutic efficacy.
  • Mechanistic Studies : To elucidate the specific molecular targets and pathways involved.
  • Structure–Activity Relationship (SAR) Analysis : To optimize the compound for enhanced potency and selectivity.

Properties

CAS No.

61346-25-6

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

N-(1,2-diacetyl-3-oxoindazol-6-yl)acetamide

InChI

InChI=1S/C13H13N3O4/c1-7(17)14-10-4-5-11-12(6-10)15(8(2)18)16(9(3)19)13(11)20/h4-6H,1-3H3,(H,14,17)

InChI Key

JLENDBQQXJUGJU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=O)N(N2C(=O)C)C(=O)C

Origin of Product

United States

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